5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline
Description
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
CAS No. |
1116065-31-6 |
|---|---|
Molecular Formula |
C23H20N6O5S |
Molecular Weight |
492.51 |
IUPAC Name |
5-phenyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O5S/c1-31-16-9-13(10-17(32-2)19(16)33-3)20-25-18(34-28-20)12-35-23-26-21-15(11-24-27-21)22(30)29(23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,27) |
InChI Key |
HWUKLXLFZURIBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves multiple steps, starting from the indole nucleus. The process typically includes:
Bromination: Introduction of the bromine atom at the 5-position of the indole ring.
Sulfonylation: Addition of the sulfonyl group to the indole ring.
Piperazine Derivatization: Attachment of the piperazine moiety with the 2-methoxyphenyl group.
Propionylation: Introduction of the propionyl group at the 1-position of the indoline ring.
Each step requires specific reagents and conditions, such as bromine for bromination, sulfonyl chlorides for sulfonylation, and appropriate catalysts for the derivatization and propionylation steps .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the attached moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoro-3-phenylindole: Another indole derivative with fluorine and phenyl groups.
N-(1-benzothiazol-2-yl)-1-indol-2-yl-1-oxopropan-2-yl: A compound with similar structural features but different substituents
Uniqueness
What sets 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a complex organic compound with potential therapeutic applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H23BrN4O4S, with a molecular weight of approximately 466.39 g/mol. The compound contains several functional groups, including a bromine atom, a sulfonamide group, and a piperazine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The following mechanisms have been proposed:
- Receptor Binding : The piperazine moiety may facilitate binding to serotonin (5-HT) receptors, influencing mood and anxiety pathways.
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
| Activity | Description |
|---|---|
| Antidepressant | Modulation of serotonin levels through receptor interaction. |
| Antipsychotic | Potential effects on dopamine pathways, influencing psychotic symptoms. |
| Antitumor | Inhibition of cell proliferation in certain cancer cell lines. |
| Anti-inflammatory | Reduction of inflammatory markers in vitro and in vivo models. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
- Antidepressant Activity :
- Antitumor Effects :
- Neuropharmacological Studies :
Q & A
Q. What synthetic strategies are recommended for constructing the sulfonyl-piperidine moiety in this compound?
The sulfonyl-piperidine core can be synthesized via sulfonation of a piperidine intermediate using 5-bromo-2-methoxybenzenesulfonyl chloride under controlled conditions. Key steps include:
- Reagent Choice : Use anhydrous dichloromethane (DCM) as the solvent and triethylamine (TEA) as a base to neutralize HCl byproducts .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the sulfonated product.
Q. Which spectroscopic techniques are optimal for confirming the regioselectivity of sulfonation in the indoline core?
- ¹H-NMR : Analyze aromatic proton splitting patterns to confirm sulfonation at the 6-position. Deshielding of the adjacent bromine-substituted proton (δ ~7.8–8.2 ppm) is indicative .
- HRMS : Validate molecular mass with <2 ppm error to rule out regioisomeric byproducts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and sulfonyl regions to confirm connectivity .
Q. How can researchers optimize reaction yields for the piperazin-1-yl carbonyl linkage?
- Coupling Reagents : Use HATU or EDC/HOBt for amide bond formation between the piperazine and carboxylic acid precursors.
- Stoichiometry : Employ a 1.2:1 molar ratio of piperazine derivative to acyl chloride to drive the reaction to completion.
- Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates, improving yields to >75% .
Advanced Research Questions
Q. How do structural variations in the piperazine ring influence serotonin receptor binding affinity?
Comparative studies on analogs (e.g., 4-methylpiperazine vs. 4-phenylpiperazine) reveal:
- Electron-Donating Groups : Methyl substituents increase basicity, enhancing receptor-ligand hydrogen bonding (ΔpIC₅₀ = +0.8) .
- Bulkier Substituents : Aryl groups (e.g., 2-methoxyphenyl) improve selectivity for 5-HT₁A over 5-HT₂A receptors due to steric effects. Computational docking (AutoDock Vina) can predict binding poses .
Q. What mechanistic pathways explain conflicting data in enzymatic inhibition assays for sulfonamide derivatives?
Discrepancies in IC₅₀ values may arise from:
- Enzyme Isoforms : Test inhibition against purified isoforms (e.g., COX-2 vs. COX-1) to isolate target-specific effects.
- Redox Interference : Bromine’s electrophilic nature may quench fluorescent assay signals. Use orthogonal methods like SPR or radiometric assays .
- Metabolite Interference : Pre-incubate compounds with liver microsomes to assess stability and rule out metabolite-driven false positives .
Q. How can computational modeling guide the design of analogs with improved metabolic stability?
- CYP450 Metabolism Prediction : Use Schrödinger’s QikProp to identify metabolic soft spots (e.g., N-methylpiperazine). Replace labile groups with deuterated or fluorinated moieties.
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to assess conformational stability. High root-mean-square deviation (RMSD) values (>2 Å) suggest poor target retention .
Q. What strategies resolve crystallinity issues during X-ray diffraction analysis of this compound?
- Co-crystallization : Co-crystallize with a fragment binder (e.g., PEG 400) to stabilize lattice formation.
- Temperature Gradients : Slow cooling (0.1°C/min) from saturated DMSO/water solutions promotes single-crystal growth.
- Halogen Bonding : Leverage the bromine atom’s polarizability to enhance crystal packing via Br···O interactions (distance ~3.3 Å) .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate biological activity data using orthogonal assays (e.g., enzymatic vs. cell-based) and control for batch-to-batch variability in compound purity.
- Experimental Design : For SAR studies, prioritize synthesizing derivatives with systematic substitutions (e.g., -OCH₃, -CF₃, -CN) on the phenylpiperazine moiety to map electronic and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
